molecular formula C31H41N3O8S3 B381982 7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE

7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE

Cat. No.: B381982
M. Wt: 679.9g/mol
InChI Key: GJXAGFKDQBSFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE” is a complex organic compound characterized by its unique cyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE typically involves multi-step organic reactions. The starting materials often include toluene-4-sulfonyl chloride and appropriate amine precursors. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures to ensure the desired reaction pathway.

Industrial Production Methods

Industrial production may scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.

    Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst or ligand in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in research to study biological pathways and interactions.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for 7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE involves its interaction with molecular targets through its functional groups. The sulfonyl groups can participate in various chemical reactions, while the cyclic structure provides stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclodextrins: Similar cyclic structures but with different functional groups.

    Crown Ethers: Cyclic compounds with oxygen atoms that can form complexes with metal ions.

    Calixarenes: Cyclic compounds with phenolic units.

Uniqueness

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C31H41N3O8S3

Molecular Weight

679.9g/mol

IUPAC Name

7,10,13-tris-(4-methylphenyl)sulfonyl-1,4-dioxa-7,10,13-triazacyclopentadecane

InChI

InChI=1S/C31H41N3O8S3/c1-26-4-10-29(11-5-26)43(35,36)32-16-18-33(44(37,38)30-12-6-27(2)7-13-30)20-22-41-24-25-42-23-21-34(19-17-32)45(39,40)31-14-8-28(3)9-15-31/h4-15H,16-25H2,1-3H3

InChI Key

GJXAGFKDQBSFQO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCOCCOCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCOCCOCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.